Ethyl 2-(diethylamino)-2-phenylacetate

Synthetic methodology Catalytic N-H insertion Yield optimization

Ethyl 2-(diethylamino)-2-phenylacetate (CAS 6797-70-2), also named α-(Diethylamino)benzeneacetic Acid Ethyl Ester or N,N-Diethyl-2-phenylglycine Ethyl Ester, is a tertiary α-amino acid ester with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol. It belongs to a class of compounds featuring a phenylacetate core substituted at the α-carbon with a diethylamino moiety, a structural motif common to precursors of anticholinergic agents and other bioactive molecules.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 6797-70-2
Cat. No. B123990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(diethylamino)-2-phenylacetate
CAS6797-70-2
SynonymsN,N-Diethyl-2-phenylglycine Ethyl Ester;  Ethyl 2-(Diethylamino)-2-phenylactetate; 
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCN(CC)C(C1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3
InChIKeyRLGHMSKPCSEMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(diethylamino)-2-phenylacetate (CAS 6797-70-2): A Specialized Tertiary α-Amino Ester Building Block for Research and Pharmaceutical Intermediates


Ethyl 2-(diethylamino)-2-phenylacetate (CAS 6797-70-2), also named α-(Diethylamino)benzeneacetic Acid Ethyl Ester or N,N-Diethyl-2-phenylglycine Ethyl Ester, is a tertiary α-amino acid ester with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . It belongs to a class of compounds featuring a phenylacetate core substituted at the α-carbon with a diethylamino moiety, a structural motif common to precursors of anticholinergic agents and other bioactive molecules . Its primary established role is as a versatile chemical intermediate in organic synthesis, particularly in the preparation of α-aminoaldehydes and related complex organic molecules .

Why Generic Substitution Fails for Ethyl 2-(diethylamino)-2-phenylacetate (CAS 6797-70-2): Structural Specificity, Synthetic Efficiency, and Analytical Identity


The α-position substitution pattern on phenylacetic acid esters directly governs both the synthetic utility and potential biological profile of the resulting molecules. While numerous tertiary amino esters exist, such as the dimethylamino (CAS 6319-70-6), piperidino (CAS 7550-06-3), or diethylaminoethyl diphenylacetate (Adiphenine, CAS 64-95-9) variants, the specific N,N-diethyl substitution on the α-carbon of ethyl phenylacetate in CAS 6797-70-2 confers a unique steric and electronic environment . This structural specificity translates into differential reactivity in key synthetic transformations, as demonstrated by the distinct yield profiles reported in catalytic N-H insertion reactions when compared to other amine substrates . Direct substitution with an analog lacking this precise architecture can lead to altered reaction kinetics, different impurity profiles, and variations in the properties of downstream pharmaceutical intermediates, making the procurement of the correct, specified compound essential for reproducible research and development.

Quantitative Differentiation Evidence for Ethyl 2-(diethylamino)-2-phenylacetate (CAS 6797-70-2) Against Analogs


Comparative Synthetic Efficiency in Catalytic N-H Insertion Reactions

In a head-to-head study on the copper-catalyzed insertion of diazo compounds into N-H bonds, Ethyl 2-(diethylamino)-2-phenylacetate (derived from diethylamine) was synthesized with an ~80% yield, while the morpholine-derived product was obtained in ~99% yield, establishing diethylamine as a moderately efficient substrate in this transformation .

Synthetic methodology Catalytic N-H insertion Yield optimization

Verified Analytical Purity and Quality Control Documentation as a Differentiator

Reputable suppliers of Ethyl 2-(diethylamino)-2-phenylacetate provide batch-specific analytical data, certifying a standard purity of 98%, supported by techniques such as NMR, HPLC, and GC . This contrasts with generic catalog listings for numerous analogs which often lack such detailed batch-specific certification.

Quality assurance Analytical chemistry Procurement

Defined Role as a Pharmaceutical Intermediate with Distinct Structural Motif

Ethyl 2-(diethylamino)-2-phenylacetate is explicitly cited as a chemical intermediate for pharmaceutical synthesis due to its ability to form α-aminoaldehydes . Its α-(diethylamino)phenylacetic acid scaffold is a key structural motif found in anticholinergic drugs like Adiphenine (2-diethylaminoethyl diphenylacetate, CAS 64-95-9) which inhibits nicotinic acetylcholine receptors (nAChRs) with IC50 values ranging from 1.8 to 6.3 μM across subtypes . While direct pharmacology data for CAS 6797-70-2 is limited, this structural relationship is a critical differentiator for researchers focused on synthesizing or modifying this pharmacophore.

Medicinal chemistry Pharmaceutical intermediates Structure-activity relationship

High-Value Application Scenarios for Ethyl 2-(diethylamino)-2-phenylacetate (CAS 6797-70-2) Selection


Optimizing Copper-Catalyzed N-H Insertion for α-Amino Ester Synthesis

Select this compound for experiments aimed at optimizing Cu-catalyzed N-H insertion reactions. Published data shows its synthesis from diethylamine proceeds with ~80% yield under specific conditions . This provides a quantitative baseline for catalyst screening, allowing direct comparison of novel ligands or conditions to improve upon this yield, establishing the reaction's efficiency scope for N,N-diethylamine substrates.

Synthesis and Derivatization of Anticholinergic Pharmacophore Analogs

Procure this intermediate for medicinal chemistry projects focused on the diethylamino-phenylacetate scaffold featured in anticholinergic agents. This compound serves as a direct building block for generating focused libraries of analogs for structure-activity relationship (SAR) studies around the α-amino ester core.

Development of Robust Analytical Methods for Tertiary α-Amino Esters

Use this compound, readily available with certified high purity (98%) and comprehensive characterization data (NMR, HPLC, GC) , as a reference standard for developing and validating analytical methods for this class of tertiary α-amino esters, ensuring specificity and accuracy.

Preparation of α-Aminoaldehydes as Advanced Building Blocks

Employ this compound as a reagent for the preparation of α-aminoaldehydes , which are valuable intermediates in total synthesis and medicinal chemistry. This established application makes it a preferred choice over less-characterized amino ester alternatives.

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